molecular formula C16H20N4OS2 B11283020 N-cyclopentyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

N-cyclopentyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11283020
M. Wt: 348.5 g/mol
InChI Key: YBCVFLNRJYPSBD-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound featuring a cyclopentyl group, a thiazole ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridazine moiety via a nucleophilic substitution reaction. The final step often involves the attachment of the cyclopentyl group through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-CYCLOPENTYL-2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPENTYL-1-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
  • 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Uniqueness

N-CYCLOPENTYL-2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H20N4OS2

Molecular Weight

348.5 g/mol

IUPAC Name

N-cyclopentyl-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide

InChI

InChI=1S/C16H20N4OS2/c1-10-16(23-11(2)17-10)13-7-8-15(20-19-13)22-9-14(21)18-12-5-3-4-6-12/h7-8,12H,3-6,9H2,1-2H3,(H,18,21)

InChI Key

YBCVFLNRJYPSBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3CCCC3

Origin of Product

United States

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